2-Hydroxy-3-methoxy-6-nitrobenzaldehyde

Vue d'ensemble

Description

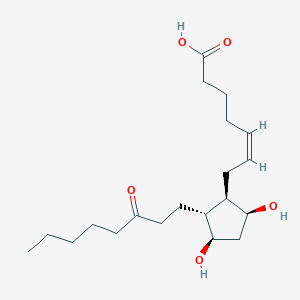

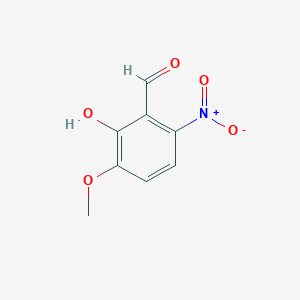

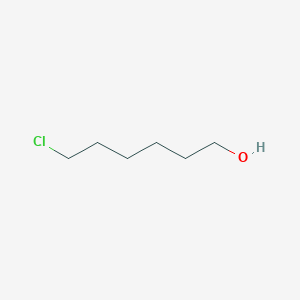

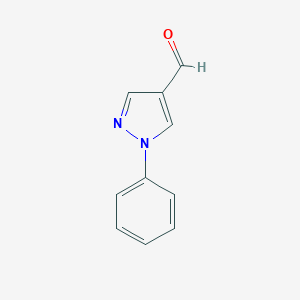

“2-Hydroxy-3-methoxy-6-nitrobenzaldehyde” is a chemical compound with the molecular formula C8H7NO5 . It is used for the syntheses of various compounds, including a zinc-selective spiropyran-based fluorescent and photoregenerable receptor, (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate, ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate, and 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-methoxy-6-nitrobenzaldehyde” consists of a benzene ring substituted with hydroxy, methoxy, and nitro groups . The exact 3D structure can be viewed using specialized software .Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-3-methoxy-6-nitrobenzaldehyde” are not available, it is used in the synthesis of various compounds as mentioned above .Applications De Recherche Scientifique

Inhibitory Effects on Catechol-O-methyltransferase: Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes, such as 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde, have shown potent inhibitory effects on catechol-O-methyltransferase. The presence of a nitro group in the ortho position is crucial for this activity, indicating potential applications in biomedical research related to enzyme inhibition (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).

Structural Applications: Studies on co-crystal compounds like N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide, a sulfonamide-Schiff base compound, have found medium strong hydrogen bonds linking oxygen atoms of one molecule to the NH group of another. This could have implications in materials science and crystallography (تحریری et al., 2018).

Chemical Reactions and Synthesis: O-nitrobenzaldehydes, including variants like 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde, react with hydroxide and methoxide ions to produce substituted benzene and formic acid or methyl formate. This could have applications in organic synthesis and chemical engineering (Forbes & Gregory, 1968).

Synthesis of Quinolines: In pharmaceutical chemistry, a one-pot method using compounds like 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde can synthesize 3-(2-hydroxybenzoyl)quinolines, an important class of compounds with various applications (Basavaiah, Reddy, & Rao, 2006).

Aggregation Studies: Research into two-dimensional aggregation involving variants like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which involves C-H...O hydrogen bonds and iodo-nitro interactions, is significant for understanding molecular interactions and crystal formation (Garden et al., 2004).

Antibacterial Activity: A study synthesized 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one, demonstrating promising antibacterial activity against various bacterial strains. This indicates potential applications in developing new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).

Vibrational Frequency Analysis: The molecular structures and vibrational frequencies of compounds like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been resolved using density functional theory calculations, which can be important in spectroscopic analysis and material characterization (Krishnakumar & Balachandran, 2006).

Antimicrobial Studies: Schiff base metal complexes derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde have shown promising antimicrobial activity against Gram-positive bacteria and fungi, indicating potential pharmaceutical applications (Joshi, Rojivadiya, & Pandya, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-hydroxy-3-methoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUYRRFGCOZEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294275 | |

| Record name | 2-hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | |

CAS RN |

2426-86-0 | |

| Record name | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC95688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)

![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)